1-(4-Fluorophenyl)but-1-en-3-one

Descripción general

Descripción

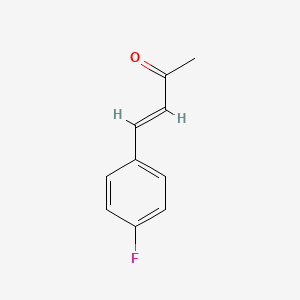

1-(4-Fluorophenyl)but-1-en-3-one is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone moiety

Métodos De Preparación

The synthesis of 1-(4-Fluorophenyl)but-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(4-Fluorophenyl)but-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

1-(4-Fluorophenyl)but-1-en-3-one serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound is employed as a precursor for various organic reactions, facilitating the creation of more complex structures.

- Reagent in Organic Reactions : It participates in oxidation, reduction, and substitution reactions, expanding its utility in synthetic organic chemistry.

Biology

The biological activities of this compound have been extensively studied, revealing potential applications in:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Studies have demonstrated that this compound shows antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves interaction with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development:

- Pharmacophore Identification : Its structural features make it a candidate for developing new pharmacological agents targeting specific diseases.

- Therapeutic Applications : The compound's ability to inhibit key enzymes involved in inflammation and cancer progression positions it as a potential therapeutic agent.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Efficacy Study : A study investigated the compound's effects on MCF-7 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through tubulin interaction.

- Antimicrobial Testing : Laboratory tests demonstrated that the compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use as an antibacterial agent.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)but-1-en-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

1-(4-Fluorophenyl)but-1-en-3-one can be compared with other similar compounds such as:

1-Ethynyl-4-fluorobenzene: This compound also contains a fluorine atom attached to a phenyl ring but differs in its alkyne functional group.

1-(4-Fluorophenyl)but-3-en-1-one: Similar in structure but with a different position of the double bond.

Actividad Biológica

1-(4-Fluorophenyl)but-1-en-3-one, also known as a fluorinated chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and in other therapeutic applications. The presence of the fluorine atom enhances its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action and efficacy.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Where:

- C represents carbon atoms,

- F represents the fluorine atom.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing significant effects against cancer cell lines and microbial pathogens. Below is a summary of key findings regarding its biological activities:

This compound's mechanisms of action can be attributed to several pathways:

- Inhibition of Cell Proliferation : Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. For instance, in the MDA-MB-231 breast cancer cell line, significant apoptotic activity was observed with an IC50 value in the low micromolar range .

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival. It has shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the promising biological activities of this compound:

-

Anticancer Activity Study :

- A study evaluated the compound's effects on various cancer cell lines and reported a significant reduction in viability across multiple types, including breast and colon cancers. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOKEPVAYTWJGM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876251 | |

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-38-7 | |

| Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.